α-Glucosidase Inhibition: Adicardin Outperforms Rosiridin by 2-Fold but Trails Candidone
In a 2025 in vitro enzyme inhibition assay, Adicardin demonstrated an IC50 of 20.18 ± 1.58 µM against α-glucosidase. This represents a 2.0-fold improvement over rosiridin (IC50 40.62 ± 3.74 µM) and a 2.2-fold improvement over the clinical reference acarbose (IC50 44.38 ± 5.86 µM), though it is 14.4-fold less potent than candidone (IC50 1.40 ± 0.20 µM) [1]. The rank order of potency is candidone > adicardin > acarbose ≈ rosiridin, positioning Adicardin as a moderate-potency candidate suitable for mechanistic differentiation from rosiridin [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50, µM) |
|---|---|
| Target Compound Data | 20.18 ± 1.58 µM |
| Comparator Or Baseline | Rosiridin: 40.62 ± 3.74 µM; Candidone: 1.40 ± 0.20 µM; Acarbose (clinical standard): 44.38 ± 5.86 µM |
| Quantified Difference | Adicardin is 2.0-fold more potent than rosiridin; 2.2-fold more potent than acarbose; 14.4-fold less potent than candidone. |
| Conditions | In vitro α-glucosidase inhibition assay, method adapted from Adisakwattana et al. (2012), data from Li et al. (2025) Table 1. |
Why This Matters
For researchers screening natural α-glucosidase inhibitors, Adicardin provides a statistically significant potency advantage over rosiridin, enabling differentiation of structure-activity relationships within the coumarin glycoside class.
- [1] Li L., Zhong M., Liu Y., Zhao F., 'In Vitro α-Amylase and α-Glucosidase Inhibitory Effects and Anti-Leukemia Activity of Adicardin, Rosiridin, and Candidone Compounds with in Silico Studies', Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 44(07): 1923-1935 (2025). View Source
